Product packaging for Benzyl 2-methylbenzoate(Cat. No.:CAS No. 67157-60-2)

Benzyl 2-methylbenzoate

Cat. No.: B3192985
CAS No.: 67157-60-2
M. Wt: 226.27 g/mol
InChI Key: IRNSYGIUGHROTJ-UHFFFAOYSA-N
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Description

Benzyl 2-methylbenzoate (CAS 67157-60-2) is an ester compound with the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol . In scientific research, it is recognized as a methyl benzoate (MB) analog, a class of compounds studied for their potent insecticidal properties . Notably, it is one of several naturally occurring benzyl esters that are approved by the US Food and Drug Administration for use as flavoring substances, highlighting its relevance in food and agricultural science . Research into its applications demonstrates that this compound exhibits contact toxicity against various insect pests, making it a compound of interest for developing environmentally benign insecticide alternatives . Its structural similarity to other benzyl esters, such as the insect repellent DEET, also makes it a valuable molecule for exploring structure-activity relationships (SAR) to discover new modes of insecticidal action . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B3192985 Benzyl 2-methylbenzoate CAS No. 67157-60-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-7-5-6-10-14(12)15(16)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNSYGIUGHROTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346934
Record name Benzyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67157-60-2
Record name Benzyl 2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401346934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Methylbenzoate

Conventional Esterification Routes

The most common methods for synthesizing Benzyl (B1604629) 2-methylbenzoate (B1238997) involve the direct reaction of 2-methylbenzoic acid and benzyl alcohol. These reactions, known as esterifications, are typically catalyzed by either acids or bases.

Fischer Esterification Approaches

Fischer-Speier esterification is a classic and widely used method for producing esters. unesp.br It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the case of Benzyl 2-methylbenzoate, 2-methylbenzoic acid is reacted with benzyl alcohol. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed. masterorganicchemistry.comoperachem.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Finally, deprotonation of the ester gives the final product and regenerates the acid catalyst. masterorganicchemistry.com

Acid-Catalyzed Synthesis Optimization

Various strong acids can be employed as catalysts in Fischer esterification, including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The efficiency of the synthesis can be optimized by adjusting reaction parameters such as temperature, reaction time, and the choice of catalyst. For instance, microwave-assisted synthesis has been shown to enhance reaction rates and yields compared to conventional heating methods. academicpublishers.orgresearchgate.net The use of solid acid catalysts, such as sulfonated silica (B1680970) gel (SiO₂–SO₃H) or zirconium-based catalysts, offers advantages like easier separation from the reaction mixture and potential for recycling. unesp.brresearchgate.net For example, a sulfonated silica gel has been used to promote the Fischer esterification of benzoic acid and benzyl alcohol under microwave irradiation, achieving high yields in a short reaction time. unesp.br Similarly, zirconium-based catalysts have been explored for the esterification of benzoic acid derivatives. nih.govrug.nlacs.org

Table 1: Comparison of Acid Catalysts in the Synthesis of Benzoate (B1203000) Esters

Catalyst Reactants Conditions Yield Reference
Sulfuric Acid Benzoic acid, Benzyl alcohol Microwave, 5 min High unesp.br
Sulfonated Silica Gel Benzoic acid, Benzyl alcohol Microwave, 5 min 93.61% unesp.br
Zirconocene triflate Benzoic acid, Benzyl alcohol 80 °C, 24 h 6% acs.org
Zirconocene triflate Benzoic acid, Benzyl alcohol 80 °C, Trifluoromethyl benzene 78% rug.nl

Base-Catalyzed Synthetic Pathways

While less common for the direct esterification of carboxylic acids, base-catalyzed methods can be employed, particularly when starting from an acid derivative like an acid chloride or anhydride (B1165640). A relevant base-catalyzed approach involves the reaction of a carboxylic acid with a suitable activating agent in the presence of a base. For instance, the synthesis of phenyl esters has been achieved using diphenyl carbonate in the presence of a base. rsc.org Another method involves the benzylation of the carboxylate salt of 2-methylbenzoic acid. This can be achieved by reacting the sodium or potassium salt of 2-methylbenzoic acid with benzyl bromide. scielo.br Anhydrous potassium carbonate is a commonly used base in this reaction, often carried out in a polar aprotic solvent like dry acetone. scielo.br

Advanced and Selective Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and selective methods for the preparation of this compound, often involving transition metal catalysis.

Catalytic Oxidative Esterification Techniques

Catalytic oxidative esterification provides an alternative route to esters, starting from alcohols or aldehydes. These methods often utilize transition metal catalysts to facilitate the oxidation and subsequent ester formation in a single pot.

Palladium catalysts have proven to be highly effective in mediating oxidative esterification reactions. beilstein-journals.org One approach involves the palladium-catalyzed aerobic oxidative esterification of an alcohol and an aldehyde. beilstein-journals.org Another strategy is the palladium-catalyzed synthesis of benzyl esters directly from methylbenzenes. lookchem.com This process uses a homogeneous palladium-stannous acetate (B1210297) catalyst and air as the oxidant to convert a methylbenzene, dissolved in a carboxylic acid, into the corresponding benzyl ester at moderate temperatures. lookchem.com Mechanistic studies suggest that these reactions can proceed through various palladium intermediates. For example, the oxidative addition of benzyl benzoate derivatives to a palladium(0) complex can lead to the formation of palladium(II) intermediates, which are key to the catalytic cycle. nih.gov The choice of ligands and reaction conditions can influence the selectivity and efficiency of these palladium-catalyzed transformations. acs.org

Ionic Liquid-Accelerated Reactions

Ionic liquids (ILs) are increasingly recognized as green alternatives to volatile organic solvents due to their low vapor pressure, high thermal stability, and unique solubility characteristics. fau.eu They can function as both solvents and catalysts in organic synthesis, often leading to significant rate enhancements and improved yields. researchgate.net

In the context of ester synthesis, ionic liquids can facilitate reactions by enhancing the reactivity of the substrates. For instance, the use of a bifunctional ionic liquid has been shown to be a highly effective catalyst for ether synthesis without the need for an inorganic base or solvent. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential of ILs to catalyze similar O-alkylation reactions. Research has also shown that supported ionic liquid phase (SILP) and solid catalyst with ionic liquid layer (SCILL) concepts can be employed to immobilize catalysts, combining the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation of heterogeneous catalysis. fau.eu For example, a one-step method using a porous ionic liquid-water gel has been developed for synthesizing supported metal nanocatalysts that are highly active and selective for the oxidative esterification of benzyl alcohol to methyl benzoate. acs.org Furthermore, sulfonic acid-functionalized pyridinium (B92312) chloride, an ionic liquid, has been used as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in a one-pot multi-component condensation reaction, showcasing the catalytic prowess of functionalized ILs. sharif.edu

The benzylation of 2,4-thiazolidinedione (B21345) has been observed to have significant rate enhancement and improved yields when using ionic liquids as a solvent. researchgate.net This acceleration is attributed to the unique properties of the ionic liquid medium.

Enzymatic Synthesis and Biocatalysis for Benzoate Esters

Enzymatic synthesis, particularly using lipases, presents a green and highly selective alternative to conventional chemical methods for producing benzoate esters. sci-hub.seacs.org Biocatalysis operates under mild conditions, reducing energy consumption and the formation of byproducts. mdpi.com

Lipase-catalyzed transesterification is a widely studied method for synthesizing various esters, including benzyl benzoate. unife.itscience.gov This process involves the transfer of an acyl group from an ester (the acyl donor) to an alcohol. In the synthesis of benzyl benzoate, this can be achieved by the transesterification of an alkyl benzoate (like methyl benzoate) with benzyl alcohol. unife.itresearchgate.net

The mechanism of lipase-catalyzed reactions often follows a Ping-Pong Bi-Bi or ternary complex mechanism. researchgate.net A critical step in the catalytic cycle of lipases is interfacial activation, where a "lid" domain of the enzyme opens to allow the substrate access to the active site. acs.org The reaction proceeds through the formation of a tetrahedral intermediate when a serine residue in the enzyme's catalytic triad (B1167595) attacks the carbonyl carbon of the ester. acs.orgsemanticscholar.org

Different immobilized lipases have been successfully used in solvent-free transesterification reactions to produce flavor esters with high conversions. nih.govrsc.org For instance, Lipozyme 435, a commercially available immobilized lipase (B570770), has been effectively used as a catalyst for the transesterification of methyl benzoate and benzyl alcohol in a solventless system. unife.itresearchgate.net Another study successfully synthesized benzyl benzoate via enzymatic acylation using three different immobilized enzymes as biocatalysts. sci-hub.se

It is important to note that the choice of acyl donor can significantly impact the reaction's efficiency. For example, benzoic anhydride has been found to be more effective than benzoic acid for the acylation of benzyl benzoate due to solubility issues with the latter. sci-hub.se

The efficiency of lipase-catalyzed synthesis is highly dependent on various reaction parameters. Optimizing these conditions is crucial for achieving high yields and reaction rates. researchgate.net Key parameters that are often optimized include temperature, substrate molar ratio, enzyme loading, and the presence or absence of a solvent.

For the synthesis of benzyl benzoate via transesterification of methyl benzoate and benzyl alcohol using Lipozyme 435, optimized conditions were found to be an ester to alcohol molar ratio of 1:6 and a temperature of 73°C. unife.it In another study optimizing the synthesis of benzyl benzoate using immobilized lipases, a maximum conversion of 51% was achieved with Lipozyme® RM IM at 40°C and a molar ratio of 1:5 (benzyl alcohol to benzoic anhydride). researchgate.net

The amount of enzyme is another critical factor. For the Lipozyme 435-catalyzed synthesis of benzyl benzoate, enzyme loadings of 10% (w/w) for conventional heating and 16% (w/w) for microwave-assisted reaction were found to be optimal. unife.it Research on the enzymatic synthesis of 1-glyceryl benzoate reported optimal conditions including a methyl benzoate to glycerol (B35011) molar ratio of 1:1, a stirring rate of 150 rpm, a temperature of 50°C, and an enzyme (Novozym 435) concentration of 10 wt%. researchgate.net

The following table summarizes the optimized conditions from a study on the transesterification of methyl benzoate and benzyl alcohol. unife.it

ParameterConventional HeatingMicrowave-Assisted
Ester/Alcohol Molar Ratio 1:61:6
Temperature (°C) 7373
Enzyme Loading (% w/w) 1016
Conversion (%) >90 (in 24h)82 (in 7h)

Table 1: Optimized Reaction Conditions for Benzyl Benzoate Synthesis. unife.it

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cusrinagar.edu.inkahedu.edu.in Enzymatic synthesis and the use of alternative solvents like ionic liquids are prime examples of green chemistry principles applied to the synthesis of this compound.

Biocatalysis using enzymes like lipases in a solvent-free system aligns with several green chemistry principles. unife.it These reactions are highly selective, operate under mild conditions, and can reduce waste. mdpi.com The use of biocatalysts is considered an environmentally friendly process for producing fine chemicals. nih.gov

The application of microwave irradiation is another green chemistry tool that can be used to accelerate reactions. cusrinagar.edu.in In the synthesis of benzyl benzoate, microwave assistance has been shown to significantly reduce the reaction time compared to conventional heating. unife.it For instance, a conversion of 82% was achieved in 7 hours with microwave heating, while conventional heating required 24 hours to reach over 90% conversion. unife.it

The concept of atom economy, which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a key metric in green chemistry. core.ac.uk Synthetic routes that maximize atom economy, such as addition reactions, are preferred. core.ac.uk While not specifically detailed for this compound, the general principles of designing syntheses with high atom economy are a central goal of green chemistry. kahedu.edu.in

Derivatization and Analogue Synthesis

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of new compounds with potentially enhanced or novel properties.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved by using appropriately substituted starting materials. For example, reacting a substituted benzyl alcohol with 2-methylbenzoic acid or its derivatives would yield the corresponding substituted this compound. Similarly, using a substituted 2-methylbenzoic acid with benzyl alcohol would result in a derivative substituted on the benzoate ring.

Methods for synthesizing substituted benzoic acid derivatives are well-established. For instance, ortho-alkylated benzoic acid derivatives can be prepared from aniline (B41778) derivatives through diazotization and Sandmeyer reaction followed by nitrile hydrolysis, or by ortho-metalation and subsequent alkylation of benzoic acid derivatives. google.com A specific example is the synthesis of 4-chloro-2-methylbenzoic acid, which can then be used to produce corresponding esters. google.com

The synthesis of various substituted pyrimidine (B1678525) derivatives has been reported starting from methyl 4-((E)-3-((Z)-phenyl)acryloyl)-2-methylbenzoate derivatives. researchgate.net This indicates the feasibility of using substituted 2-methylbenzoate esters as intermediates for more complex molecules. Furthermore, a new series of substituted benzylamino- and heterocyclylmethylamino carbodithioate derivatives of 4-(3H)-quinazolinone were synthesized starting from 2-amino-5-methylbenzoic acid, demonstrating the utility of substituted benzoic acids in building diverse chemical scaffolds. nih.gov Additionally, the synthesis and spectral studies of various alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives have been documented. acs.org

Exploration of Related Aromatic Esters

Aromatic esters are a significant class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com Their synthesis is a fundamental topic in organic chemistry, with several established methods. numberanalytics.comnumberanalytics.com

Fischer-Speier Esterification: This is a classic and direct method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.commasterorganicchemistry.com The reaction is an equilibrium, and common catalysts include sulfuric acid (H₂SO₄) and para-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com To improve yields, an excess of one reactant (usually the alcohol) is used, or water is removed as it forms. masterorganicchemistry.com For instance, Benzyl benzoate can be synthesized with a 93% yield from benzoic acid and benzyl alcohol using a sulfonated silica gel catalyst under microwave irradiation, which can significantly shorten reaction times compared to conventional heating. unesp.br

Reaction of Acid Chlorides with Alcohols: Aromatic esters can also be synthesized efficiently by reacting an aromatic acid chloride with an alcohol. numberanalytics.comnumberanalytics.com This reaction is typically performed in the presence of a weak base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. numberanalytics.com

Transesterification: This process involves the reaction of an existing ester with an alcohol to form a new ester. The reaction is an equilibrium catalyzed by either an acid or a base. numberanalytics.com

Palladium-Catalyzed Decarboxylative Coupling: Modern synthetic chemistry offers advanced methods such as the palladium-catalyzed decarboxylative cross-coupling of potassium oxalate (B1200264) monoesters with aryl halides (bromides and chlorides). acs.org This technique is valuable for laboratory-scale synthesis and tolerates a wide range of functional groups on the aromatic ring. acs.org

Table 3: Comparative Overview of Synthesis Methods for Aromatic Esters

MethodDescriptionTypical ReactantsKey Conditions/CatalystsReference
Fischer-Speier EsterificationAcid-catalyzed reaction between a carboxylic acid and an alcohol.Benzoic acid + Benzyl alcoholH₂SO₄, p-TsOH, Solid acids (e.g., SiO₂–SO₃H), Microwave irradiation numberanalytics.commasterorganicchemistry.comunesp.br
From Acid ChloridesReaction of an acid chloride with an alcohol.Aromatic acid chloride + AlcoholBase (e.g., pyridine) to neutralize HCl byproduct. numberanalytics.comnumberanalytics.com
Oxidative EsterificationDirect coupling of a carboxylic acid with a hydrocarbon.2-methylbenzoic acid + TolueneIonic liquid catalyst ([BPy]I), Oxidant (TBHP). rsc.org
Pd-Catalyzed CouplingDecarboxylative cross-coupling reaction.Aryl halide + Potassium oxalate monoesterPalladium catalyst, Bulky phosphine (B1218219) ligands. acs.org

These varied methodologies provide chemists with a range of options for synthesizing this compound and other related aromatic esters, allowing for the selection of a route based on factors like substrate compatibility, desired yield, and reaction conditions.

Theoretical and Computational Studies of Benzyl 2 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and related properties of Benzyl (B1604629) 2-methylbenzoate (B1238997). These computational methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure

Theoretical calculations for a complex molecule containing a phenyl-2-methylbenzoate group have been performed to determine properties such as total energy and dipole moments, which are crucial for understanding the molecule's polarity and solubility. The choice of basis set, such as 6-311G(d,p), is critical in obtaining accurate results that correlate well with experimental data.

Table 1: Theoretical Electronic Properties of a Phenyl-2-methylbenzoate containing molecule

Property Calculated Value
Total Energy (Hartree) -1855.9
Dipole Moment (Debye) 5.34

Data is for 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate, calculated using DFT.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) and blue representing electron-deficient areas (positive potential).

For a molecule containing the phenyl-2-methylbenzoate structure, MEP analysis reveals the sites most susceptible to chemical reactions. The oxygen atoms of the ester group are typically characterized by a high negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings exhibit a positive potential.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of a molecule's kinetic stability.

In a study of a complex molecule featuring a phenyl-2-methylbenzoate component, the HOMO-LUMO energies were calculated to be -6.11 eV and -1.45 eV, respectively, resulting in an energy gap of 4.66 eV. A larger energy gap suggests higher stability and lower reactivity.

Table 2: Frontier Molecular Orbital Energies of a Phenyl-2-methylbenzoate containing molecule

Molecular Orbital Energy (eV)
HOMO -6.11
LUMO -1.45
Energy Gap (ΔE) 4.66

Data is for 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate.

Conformational Analysis and Molecular Dynamics

The flexibility of the ester linkage and the presence of rotatable bonds in Benzyl 2-methylbenzoate lead to a complex conformational landscape.

Investigation of Dihedral Angles and Rotational Barriers

The conformation of this compound is largely determined by the dihedral angles around the C-O and C-C single bonds of the ester group and the benzyl moiety. The rotation around these bonds influences the relative orientation of the two aromatic rings and the ester plane. While specific studies on the conformational analysis of this compound are not extensively detailed in available literature, the principles are well-established. The molecule can exist in various conformers due to the rotational freedom around its central bonds.

For the related molecule methyl 2-(benzoyloxy)benzoate, the arene rings are inclined at an angle of 65.97 (6)°. This provides an indication of the likely non-planar arrangement of the phenyl rings in this compound. The rotational barriers between different conformers can be calculated using quantum chemical methods to understand the energy landscape of these rotations.

Potential Energy Surface Exploration

Intramolecular Interactions (e.g., C-H···O hydrogen bonding)

A thorough computational study of this compound would involve optimizing its molecular geometry using methods like Density Functional Theory (DFT). This process would reveal the most stable three-dimensional arrangement of the atoms. From this optimized structure, it would be possible to identify and characterize potential intramolecular interactions, such as weak C-H···O hydrogen bonds.

A detailed analysis would typically include:

Geometric Parameters: The calculated distances and angles of potential C-H···O bonds. A bond distance shorter than the sum of the van der Waals radii of hydrogen and oxygen would be indicative of an interaction.

Interaction Energy: Quantum chemical calculations could quantify the strength of these weak hydrogen bonds, typically in the range of 0.5 to 2.5 kcal/mol.

Table 4.2.3.1: Hypothetical Intramolecular C-H···O Interaction Data for this compound

Interacting Atoms Bond Distance (Å) Bond Angle (°) Interaction Energy (kcal/mol)
C-H···O=C Data not available Data not available Data not available
C-H···O-C Data not available Data not available Data not available

This table is for illustrative purposes only. No published data is available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule and the interactions between different orbitals. An NBO analysis of this compound would provide insights into the electronic structure and stability of the molecule.

Key aspects of an NBO analysis include:

Donor-Acceptor Interactions: This analysis identifies interactions between filled (donor) and empty (acceptor) orbitals. The delocalization of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital leads to a stabilization of the molecule. The energy of this stabilization can be calculated using second-order perturbation theory.

Charge Transfer: NBO analysis can quantify the extent of charge transfer between different parts of the molecule, which is crucial for understanding its reactivity and electronic properties.

Table 4.3.1: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies for this compound

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
O(lone pair) π*(C=O) Data not available
π(C=C) π*(C=O) Data not available
σ(C-H) σ*(C-O) Data not available

This table is for illustrative purposes only. No published data is available.

Computational Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For this compound, these predictions would include:

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies can help in assigning the experimental spectral bands to specific molecular vibrations, such as C=O stretching, C-O stretching, and aromatic C-H bending.

NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

Table 4.4.1: Hypothetical Computationally Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O Stretch Data not available
Aromatic C-H Stretch Data not available
CH₃ Rock Data not available

This table is for illustrative purposes only. No published data is available.

Table 4.4.2: Hypothetical Computationally Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) Data not available
Aromatic Carbons Data not available
Methylene Carbon (-CH₂-) Data not available
Methyl Carbon (-CH₃) Data not available

This table is for illustrative purposes only. No published data is available.

Chemical Reactivity and Reaction Mechanisms of Benzyl 2 Methylbenzoate

Hydrolysis and Transesterification Reactions

The hydrolysis of esters, including benzyl (B1604629) benzoate (B1203000) derivatives, can be catalyzed by both acids and bases. Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate ion is resonance-stabilized and shows little affinity for the alcohol leaving group.

While specific kinetic data for the hydrolysis of Benzyl 2-methylbenzoate (B1238997) is not extensively documented in readily available literature, studies on similar compounds like benzyl benzoate provide insights. For instance, the base-catalyzed hydrolysis rate is influenced by steric and electronic factors. The presence of the ortho-methyl group in Benzyl 2-methylbenzoate is expected to sterically hinder the approach of the nucleophile to the carbonyl carbon, potentially leading to a slower hydrolysis rate compared to the unsubstituted benzyl benzoate.

One study on the comparative stability of various esters in rat plasma and liver microsomes determined the half-life of benzyl benzoate under basic hydrolysis conditions to be 16 minutes. semanticscholar.org This provides a baseline for understanding the general lability of the benzyl ester linkage. The rate-determining step in the base-catalyzed hydrolysis of benzoates is often considered to be the elimination of the alkoxide group from the tetrahedral intermediate. semanticscholar.org

Further research focusing specifically on the kinetics of this compound hydrolysis under varying pH and temperature conditions would be necessary to quantify the electronic and steric effects of the ortho-methyl group on the reaction rate and to determine activation parameters.

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comlibretexts.org

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of this compound is first protonated, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org A molecule of another alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Following a series of proton transfer steps, the original benzyl alcohol is eliminated, and a new ester is formed after deprotonation of the carbonyl oxygen. masterorganicchemistry.com The reaction is reversible, and an excess of the reactant alcohol is typically used to drive the equilibrium towards the desired product. libretexts.org

Base-Catalyzed Transesterification: In the presence of a basic catalyst, such as an alkoxide, the reaction proceeds via nucleophilic acyl substitution. The alkoxide directly attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgyoutube.com The carbonyl group then reforms with the expulsion of the benzyloxy group as the leaving group, resulting in the formation of a new ester. libretexts.org This process is also in equilibrium, and using the alcohol corresponding to the alkoxide base as the solvent can shift the equilibrium in favor of the product. masterorganicchemistry.com

Photochemical Reactions and Photoenolization

The photochemical behavior of aromatic esters like this compound can be complex. Studies on the related compound benzyl benzoate have shown that upon exposure to sunlight, it can undergo photodecomposition. tandfonline.comresearchgate.nettandfonline.com The primary photochemical process is believed to be the homolytic fission of the bond between the carbonyl group and the benzylic oxygen, leading to the formation of a benzoyloxyl radical and a benzyl radical. researchgate.net These highly reactive radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, to form products like benzoic acid and benzyl alcohol. researchgate.net

In the context of this compound, the presence of the ortho-methyl group introduces the possibility of intramolecular hydrogen abstraction, leading to the formation of a photoenol. This process, known as photoenolization, is a key photochemical pathway for ortho-alkyl substituted aromatic ketones and esters. Upon absorption of UV light, the carbonyl oxygen can abstract a hydrogen atom from the ortho-methyl group, forming a short-lived biradical intermediate which then converts to a more stable photoenol.

Laser flash photolysis of this analog in methanol (B129727) revealed the formation of a biradical with a maximum absorption at 330 nm and a lifetime of 50 nanoseconds. nih.gov This biradical is formed through intramolecular hydrogen atom abstraction. The biradical was observed to decay into two distinct photoenols, a Z-photoenol and an E-photoenol, which exhibited maximum absorption at 390 nm and had lifetimes of 6.5 microseconds and 162 microseconds, respectively. nih.gov It is highly probable that this compound would exhibit similar behavior, forming analogous biradical and photoenol intermediates upon photoexcitation.

Table 1: Transient Intermediates in the Photolysis of a this compound Analog nih.gov

Intermediate Maximum Absorption (λmax) Lifetime (τ)
Biradical 330 nm 50 ns
Z-Photoenol 390 nm 6.5 µs

The solvent can play a crucial role in the course of photochemical reactions by influencing the stability and reactivity of the excited states and transient intermediates. For instance, the photolysis of a related compound, 2-(2-methyl benzoyl) benzoic acid, methyl ester, in an argon-saturated 2-propanol solution led to products resulting from intermolecular hydrogen-atom abstraction. nih.gov In contrast, when the photolysis was conducted in an oxygen-saturated solution, the products formed were derived from the intramolecular hydrogen abstraction pathway, followed by trapping of the resulting biradical by oxygen. nih.gov

Studies on benzyl benzoate have been conducted in ethanol (B145695) solutions, where the solvent can participate in the reaction pathways of the photochemically generated radicals. tandfonline.comresearchgate.net The nature of the solvent can affect the lifetime of the photoenols. For instance, in the case of the methyl 2-(2-methyl benzoyl) benzoate, the E-photoenol was found to be unusually short-lived, which was attributed to its efficient decay back to the starting ketone with the assistance of the solvent and the ortho ester group. nih.gov The ability of the solvent to donate a hydrogen atom or to mediate proton transfer can significantly alter the reaction pathways and the final product distribution.

Table 2: Chemical Compounds Mentioned

Compound Name Role/Context in Article
This compound Target compound of the article
Benzyl benzoate A structurally similar compound used for comparative purposes
Benzoic acid A potential hydrolysis and photodecomposition product
Benzyl alcohol A potential hydrolysis and photodecomposition product
Methyl 2-(2-methyl benzoyl) benzoate A closely related compound studied for its photochemical properties
2-propanol A solvent used in photochemical studies
Methanol A solvent used in photochemical studies

Reduction and Oxidation Pathways

This compound is susceptible to reduction through catalytic hydrogenation, though the primary pathway does not lead to alcohol or aldehyde formation from the ester group directly but rather involves cleavage of the benzyl-oxygen bond. This common reaction for benzyl esters is known as hydrogenolysis. siu.eduacsgcipr.org

The process typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). acsgcipr.orgmpg.de The reaction cleaves the C-O bond on the benzylic side of the ester, yielding 2-methylbenzoic acid and toluene. acsgcipr.orgacsgcipr.org This transformation is widely utilized in synthetic chemistry as a mild method for deprotecting benzyl esters to liberate the corresponding carboxylic acid. mpg.de

The general mechanism involves the adsorption of both the benzyl ester and hydrogen onto the surface of the palladium catalyst. acsgcipr.orgacsgcipr.org This facilitates the cleavage of the relatively weak benzyl C-O bond and subsequent hydrogenation, resulting in the formation of the final products.

Alternative methods, known as transfer hydrogenation, can also achieve this transformation. In these procedures, a hydrogen donor molecule, such as formic acid or 1,4-cyclohexadiene, is used in place of hydrogen gas, which can be advantageous for laboratory-scale synthesis. siu.eduacs.org

While the carbonyl group of an ester can be hydrogenated to an alcohol, this typically requires more forcing conditions or specialized catalysts (e.g., ruthenium or copper-based systems) and high pressures and temperatures. researchgate.net Under standard hydrogenolysis conditions with Pd/C, the cleavage of the benzyl group is the overwhelmingly favored pathway. mpg.de

Table 1: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Esters
CatalystHydrogen SourceSolventTemperaturePressureProducts from this compound
10% Pd/CH₂ gasEthanol, Methanol, or Ethyl acetate (B1210297)Room Temperature1 atm (balloon)2-Methylbenzoic acid, Toluene
5% Rh/Al₂O₃H₂ gasMethanolRoom TemperatureAtmospheric2-Methylbenzoic acid, Toluene
Pd/C1,4-CyclohexadieneEthanolRefluxAtmospheric2-Methylbenzoic acid, Toluene
Pd/CAmmonium formateMethanolRefluxAtmospheric2-Methylbenzoic acid, Toluene

The ester group itself is generally resistant to oxidation. However, the benzyl portion of this compound contains a benzylic carbon atom, which is susceptible to oxidative cleavage. researchgate.net Various oxidizing agents can target this position.

Oxidative debenzylation can be achieved using reagents that facilitate hydride abstraction from the benzylic carbon. researchgate.net For instance, 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate has been used to cleave benzylic ethers, yielding an aromatic aldehyde and an alcohol; a similar principle could apply to benzyl esters, leading to cleavage. researchgate.net

Photocatalytic methods have also emerged for the oxidative cleavage of benzyl groups. The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under visible light irradiation can effectively deprotect benzyl ethers, a reaction that proceeds with high functional group tolerance and could be applicable to benzyl esters. mpg.de The mechanism involves a photo-oxidative process that activates the benzylic C-H bond. mpg.de

Direct oxidation of the ester group to other functionalities is not a common transformation. Instead, oxidative reactions on this compound would likely target the benzylic methylene group or the methyl group on the toluate ring, potentially converting them to ketones or carboxylic acids under harsh conditions (e.g., with KMnO₄). organic-chemistry.org

Reactions with Electrophiles and Nucleophiles

Reactions with Nucleophiles:

The most common reaction of esters with nucleophiles is nucleophilic acyl substitution. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism involving a tetrahedral intermediate. libretexts.org Key reactions for this compound include hydrolysis, ammonolysis, and transesterification.

Hydrolysis: In the presence of water with an acid or base catalyst, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. libretexts.org

Base-promoted hydrolysis (saponification) is irreversible and involves the attack of a hydroxide ion on the carbonyl carbon. The products are sodium 2-methylbenzoate and benzyl alcohol. study.com

Acid-catalyzed hydrolysis is an equilibrium process where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, followed by attack by water. libretexts.org

Ammonolysis: The reaction of this compound with ammonia or primary/secondary amines leads to the formation of 2-methylbenzamide and benzyl alcohol. researchgate.netwikipedia.org The reaction mechanism is analogous to base-catalyzed hydrolysis, with the amine acting as the nucleophile. wikipedia.org The rate of reaction is influenced by the acidity of the leaving group alcohol. researchgate.net

Transesterification: When treated with a different alcohol in the presence of an acid or base catalyst, this compound can undergo an exchange of its alcohol component. researchgate.net For example, reacting it with a large excess of methanol would lead to the formation of methyl 2-methylbenzoate and benzyl alcohol. acs.org

Reactions with Electrophiles:

The two aromatic rings in this compound can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on each ring. ma.edu

On the 2-methylbenzoate ring: The ester group (-COOBn) is an electron-withdrawing group and acts as a deactivating, meta-directing group. study.commnstate.edu Therefore, electrophilic attack (e.g., nitration, halogenation) will primarily occur at the positions meta to the ester linkage (C4 and C6). The methyl group at C2 is a weak activating, ortho, para-director, which would direct incoming electrophiles to the C3 and C5 positions. The powerful deactivating effect of the ester group is generally dominant, making substitution on this ring less favorable and directing it primarily to the C4 and C6 positions.

On the benzyl ring: The substituent is an ether-like linkage (-OCH₂-), which is connected to the rest of the ester. This group is considered an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. Therefore, electrophilic substitution will preferentially occur at the ortho and para positions of this ring.

Reaction Kinetics and Mechanistic Elucidation

The kinetics of reactions involving benzyl esters, particularly hydrolysis, have been studied to elucidate their mechanisms.

The alkaline hydrolysis of esters like benzyl benzoate typically follows second-order kinetics, being first-order with respect to the ester concentration and first-order with respect to the hydroxide ion concentration. researchgate.netchemrxiv.org The established mechanism for this reaction is the bimolecular acyl-oxygen cleavage (BAC2) pathway. nih.gov This mechanism involves the rate-determining nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then rapidly collapses to expel the benzyloxy alkoxide as the leaving group. study.comnih.gov

Studies comparing the hydrolysis rates of various benzyl esters have shown that the nature of the carboxylic acid portion influences the reaction rate. archive.org For substituted benzoates, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack and hydrolysis. chemrxiv.org Conversely, electron-donating groups slow the reaction down. The steric hindrance around the carbonyl group can also play a role, with bulky substituents potentially slowing the rate of hydrolysis. nih.gov

The mechanism of catalytic hydrogenolysis involves heterogeneous catalysis, where the reaction occurs on the surface of the metal catalyst. While detailed kinetic studies are complex, the mechanism is understood to proceed through oxidative addition of the benzyl C-O bond to the palladium(0) surface, forming a Pd(II) intermediate. This is followed by steps that result in the release of the carboxylic acid and toluene, regenerating the catalyst. jk-sci.com


Bioactivity and Biological Interactions of Benzyl 2 Methylbenzoate Mechanistic and Non Clinical Focus

Enzyme Interactions and Metabolic Pathway Studies of Benzyl (B1604629) 2-methylbenzoate (B1238997)

Role in Benzoyl-CoA Biosynthesis Pathways

Benzyl 2-methylbenzoate, as an ester of benzyl alcohol and 2-methylbenzoic acid, is closely related to compounds that are central to the benzoyl-CoA biosynthesis pathway. While direct studies on the specific role of this compound in this pathway are not extensively documented, its constituent parts are key players. Benzoic acid is activated to benzoyl-CoA by benzoate-CoA ligase, a critical step in the metabolism of aromatic compounds in various organisms. nih.govresearchgate.net Benzoyl-CoA is a pivotal intermediate in both aerobic and anaerobic degradation pathways of benzoate (B1203000). nih.gov

Under anaerobic conditions, the conversion of benzoate to benzoyl-CoA is the initial step before the aromatic ring is reduced. nih.gov In aerobic pathways, benzoyl-CoA can be a precursor to other intermediates. For instance, in some bacteria, benzoate is metabolized via a CoA-dependent epoxide pathway, where benzoate is first activated to benzoyl-CoA. nih.gov The biosynthesis of many plant-derived benzenoid compounds also proceeds through benzoyl-CoA. frontiersin.org The formation of benzyl benzoate itself can be catalyzed by enzymes like benzyl alcohol O-benzoyltransferase, which uses benzoyl-CoA and benzyl alcohol as substrates. qmul.ac.uk This suggests that while this compound may not be a direct intermediate, its hydrolysis could yield components that feed into the benzoyl-CoA pathway.

Table 1: Key Enzymes and Intermediates in Benzoyl-CoA Related Pathways

Enzyme/IntermediateRoleOrganism/System
Benzoate-CoA ligaseActivates benzoate to benzoyl-CoABacteria, Plants
Benzoyl-CoACentral intermediate in benzoate metabolismBacteria, Plants
Benzyl alcohol O-benzoyltransferaseCatalyzes the formation of benzyl benzoate from benzoyl-CoA and benzyl alcoholPlants (e.g., Petunia hybrida)

This table summarizes key components related to the biosynthesis and metabolism of benzoyl-CoA.

Investigation of Esterase or Lipase (B570770) Interactions

The ester linkage in this compound is susceptible to hydrolysis by esterases and lipases. These enzymes are known to be versatile in cleaving ester bonds, including those of benzyl and methyl esters. nih.gov For instance, an esterase from Bacillus subtilis and a lipase from Candida antarctica have demonstrated the ability to selectively remove benzyl and methyl protecting groups in chemical synthesis, highlighting their capacity to hydrolyze such esters. nih.gov

Lipases, in particular, are widely used in biocatalysis for both the synthesis and hydrolysis of esters. The synthesis of aromatic esters like benzyl propionate (B1217596) has been achieved through lipase-mediated esterification. researchgate.net This enzymatic activity is reversible, indicating that under physiological conditions, these enzymes could also be responsible for the breakdown of this compound into its constituent alcohol and carboxylic acid. The interaction with these enzymes is a critical aspect of the compound's metabolic fate in biological systems.

Antimicrobial Activity Mechanisms (In Vitro/Cellular Studies)

While specific studies on the antimicrobial mechanism of this compound are limited, research on structurally similar compounds like benzyl benzoate and methyl benzoate derivatives provides insights into its potential modes of action. Benzyl benzoate has demonstrated moderate antibacterial activity against various pathogenic bacteria, including Bacillus cereus, Escherichia coli, and Staphylococcus aureus. ugm.ac.idresearchgate.net The mechanism is thought to involve disruption of the bacterial cell membrane and inactivation of membrane proteins, leading to increased cell permeability. semanticscholar.org

Derivatives of benzoic acid have been shown to inhibit the interaction between bacterial RNA polymerase and the sigma factor, a critical step in the initiation of transcription. nih.gov This inhibition is a key molecular mechanism of their antimicrobial activity. The structure of the benzoic acid moiety, including the presence of electron-withdrawing or -donating groups, can significantly influence the antimicrobial potency. nih.gov It is plausible that this compound exerts its antimicrobial effects through similar mechanisms, either by acting as a pro-drug that releases active benzoic acid derivatives upon hydrolysis or by interacting directly with bacterial targets.

Table 2: Antimicrobial Activity of Related Benzoate Compounds

CompoundTarget Organism(s)Observed Effect/Mechanism
Benzyl benzoateBacillus cereus, Escherichia coli, Staphylococcus aureusModerate antibacterial activity, likely via membrane disruption. ugm.ac.idresearchgate.netsemanticscholar.org
Benzoyl benzoic acid derivativesStaphylococcus epidermidis, Streptococcus pneumoniaeInhibition of RNA polymerase-sigma factor interaction. nih.gov
Methyl benzoate derivativesStaphylococcus aureus, Pseudomonas aeruginosaAntibacterial activity. marmara.edu.tr

This table presents findings on the antimicrobial properties of compounds structurally related to this compound.

Insecticidal and Acaricidal Mechanisms of Action (Non-Clinical/Ecological)

This compound belongs to a class of compounds, benzyl esters, that have shown significant insecticidal and acaricidal properties. researchgate.netdntb.gov.ua Related compounds like methyl benzoate and benzyl benzoate are effective against a range of agricultural and household pests. semanticscholar.orgmdpi.comencyclopedia.pub The modes of action are diverse and can include contact toxicity, fumigant activity, and repellent effects. mdpi.comencyclopedia.pub For instance, benzyl benzoate is a well-known acaricide used to control house-dust mites. nih.gov

The insecticidal action of these compounds is often multifaceted, affecting various physiological processes in the target organisms. The lipophilic nature of these esters allows them to penetrate the insect cuticle and interfere with vital systems.

Molecular Targets and Biological Pathways in Insects

The precise molecular targets of benzyl esters like this compound in insects are not fully elucidated but are believed to be broad. mdpi.com Studies on plant-derived essential oils and their components suggest that they can act on multiple targets within the insect's nervous system. mdpi.com Potential targets include neurotransmitter receptors such as those for octopamine (B1677172) and gamma-aminobutyric acid (GABA), as well as enzymes like acetylcholinesterase (AChE). semanticscholar.orgmdpi.com

Interference with these targets can lead to a range of neurotoxic effects, including paralysis and death. For example, benzyl alcohol, a component of this compound, is thought to cause asphyxiation in lice by clogging their spiracles. semanticscholar.org Furthermore, some benzyl esters have been shown to inhibit acetylcholinesterase and reduce glutathione (B108866) levels in insects, indicating an induction of oxidative stress. semanticscholar.org The ability of a single compound to interact with multiple targets may reduce the likelihood of insects developing resistance. researchgate.net

Structure-Activity Relationships for Insecticidal Properties

The insecticidal activity of benzyl esters is influenced by their chemical structure. researchgate.netdntb.gov.ua Modifications to both the benzyl and the benzoate moieties can alter the compound's efficacy against different insect species and life stages. For instance, in a study of 1-benzyl-2-methylbenzimidazole (B8804087) derivatives, substitutions on the benzyl ring at the 2 and/or 4 positions resulted in higher biological activity against the silkworm, Bombyx mori. nih.gov

The structural similarity of some benzyl esters to the insect repellent DEET has prompted investigations into their structure-activity relationships to understand their mode of action. researchgate.netdntb.gov.ua These studies aim to modify the chemical structure to develop more potent and environmentally benign pesticides. The specific substitution pattern on the aromatic rings and the nature of the ester linkage in this compound are expected to be key determinants of its insecticidal and acaricidal profile.

Role in Chemical Ecology and Plant Interactions

While direct studies on the specific role of this compound in chemical ecology and plant interactions are limited, the functions of structurally similar compounds and its constituent moieties, benzyl alcohol and 2-methylbenzoic acid, provide a basis for its potential activities. As a volatile organic compound (VOC), it is plausible that this compound participates in the complex chemical communication systems of plants and insects.

Semiochemical Properties

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Benzyl esters and related compounds are known to function as semiochemicals in various ecological contexts. For instance, methyl benzoate, a structurally related compound, is utilized by flowers and insects as a semiochemical agent researchgate.net. It can act as a floral attractant for pollinators nih.gov.

Given these precedents, this compound is hypothesized to possess semiochemical properties. Its aromatic structure and volatility make it a candidate for acting as an attractant or repellent in insect-plant interactions. The specific behavioral responses it may elicit would depend on the insect species and the ecological context. For example, the related compound benzyl benzoate is listed in databases of semiochemicals, indicating the importance of the benzyl ester motif in chemical signaling pherobase.com.

Plant Defense Mechanisms

Plants produce a vast arsenal (B13267) of secondary metabolites to defend against herbivores and pathogens. Benzoate esters are known to be part of these chemical defenses. Benzyl benzoate, for example, is a naturally occurring plant metabolite isolated from species of the genus Polyalthia nih.gov. The presence of such compounds in plant tissues suggests a role in deterring feeding or inhibiting microbial growth.

It is plausible that this compound could also function in plant defense. Its biosynthesis from benzyl alcohol and 2-methylbenzoic acid, both of which can be derived from primary metabolic pathways in plants, would be a feasible route. The compound's aromatic nature could contribute to its potential antimicrobial or insecticidal properties, although specific studies are required to confirm this.

Biotransformation and Biodegradation in Model Biological Systems

In vivo, the related compound benzyl benzoate is rapidly hydrolyzed to benzyl alcohol and benzoic acid regulations.govwikipedia.org. Following this analogy, this compound would be hydrolyzed into benzyl alcohol and 2-methylbenzoic acid. These intermediates would then enter established metabolic pathways.

Benzyl alcohol is typically oxidized to benzaldehyde (B42025) and then further to benzoic acid regulations.govnih.gov.

2-Methylbenzoic acid can be degraded by various microorganisms. For example, Pseudomonas cepacia MB2 has been shown to utilize 2-methylbenzoic acid as its sole carbon source asm.orgnih.gov. The degradation pathway involves dioxygenation of the aromatic ring, leading to the formation of catechol derivatives, which are then further metabolized asm.orgnih.gov.

Microbial degradation of similar esters has been documented. For instance, Pseudomonas desmolyticum NCIM 2112 can degrade benzyl benzoate, breaking it down into benzaldehyde and benzoic acid nih.govresearchgate.net. This provides a model for how soil and environmental microbes might biodegrade this compound.

The proposed biodegradation pathway for this compound is summarized in the table below.

Table 1: Proposed Biodegradation Pathway of this compound

Step Reaction Intermediate(s) Final Products Model Organism/System
1 Ester Hydrolysis Benzyl alcohol, 2-Methylbenzoic acid - In vivo models (mammalian), Microbial consortia
2a Oxidation of Benzyl alcohol Benzaldehyde, Benzoic acid - In vivo models, Pseudomonas putida

Analytical Methodologies for Benzyl 2 Methylbenzoate in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of Benzyl (B1604629) 2-methylbenzoate (B1238997), enabling its separation from impurities, reactants, and other components within a complex mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most prevalently used techniques, each serving a distinct analytical purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of non-volatile or thermally sensitive compounds like Benzyl 2-methylbenzoate. alwsci.comhelixchrom.com Its high precision and sensitivity make it ideal for quantifying the analyte and potential impurities. njlabs.com A reversed-phase HPLC method is typically employed for the analysis of benzoate (B1203000) esters. alwsci.comresearchgate.net

In this approach, a non-polar stationary phase, most commonly a C18 (octadecylsilyl) column, is used. njlabs.comuoa.gr The separation is achieved by eluting the sample with a polar mobile phase, which typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). uoa.grmyfoodresearch.com The pH of the mobile phase can be adjusted with buffers, like acetate (B1210297) buffer, to ensure consistent ionization states of the analytes and improve peak shape. uoa.grmyfoodresearch.com Detection is commonly performed using a UV detector, as the aromatic ring in this compound absorbs ultraviolet light. njlabs.comtandfonline.com The wavelength for detection is usually set around 230 nm or 254 nm to maximize sensitivity. uoa.gr

The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Method validation according to established guidelines ensures the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness. researchgate.nettandfonline.com

Table 1: Typical HPLC Parameters for Aromatic Ester Analysis

ParameterSpecificationPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Water or Methanol/WaterElution of the analyte from the column
Buffer Acetate or Phosphate buffer (e.g., pH 4.0-4.2)Control pH and improve peak symmetry
Flow Rate 0.8 - 1.0 mL/minMaintain consistent retention times
Detector UV-Vis or Diode Array Detector (DAD)Quantification based on UV absorbance
Wavelength ~230-254 nmMaximize sensitivity for the benzoate chromophore
Injection Volume 10 - 20 µLIntroduction of the sample into the system

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds and is well-suited for the analysis of this compound and related volatile impurities. nist.gov When coupled with a Mass Spectrometer (GC-MS), it provides a powerful tool for both quantification and definitive identification of the compound and its byproducts. researchgate.netgcms.czresearchgate.net

The analysis typically involves injecting a small amount of the sample, dissolved in a suitable solvent, into a heated injection port where it is vaporized. The vaporized sample is then carried by an inert gas (e.g., helium or hydrogen) through a capillary column. scribd.comglobalresearchonline.net The column is coated with a stationary phase, often a non-polar polymer like dimethylpolysiloxane, which separates compounds based on their boiling points and interactions with the phase. scribd.comscholarsresearchlibrary.com A programmed temperature ramp is commonly used to ensure efficient separation of compounds with a range of volatilities. scribd.com

For quantification, a Flame Ionization Detector (FID) is frequently used due to its high sensitivity and wide linear range for organic compounds. mdpi.com For identification, a Mass Spectrometer (MS) detector is employed, which fragments the eluting molecules and generates a unique mass spectrum that serves as a chemical fingerprint. scholarsresearchlibrary.commassbank.eu This allows for the confirmation of this compound against a spectral library. scholarsresearchlibrary.com

Table 2: Example GC-MS Conditions for Benzoate Ester Analysis

ParameterSpecificationPurpose
Column Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm)Separation of volatile compounds
Carrier Gas HeliumTransports the sample through the column
Injection Mode Split/SplitlessIntroduction of a precise sample volume
Temperature Program e.g., Initial 60°C, ramp at 15°C/min to 280°COptimize separation of components
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)Identification and/or quantification
MS Ionization Electron Ionization (EI) at 70 eVFragmentation for mass spectral analysis

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of organic reactions, such as the esterification to produce this compound. sigmaaldrich.comchemistryhall.com It allows chemists to qualitatively assess the consumption of starting materials and the formation of the product in real-time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. rsc.orgmagritek.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase, a mixture of organic solvents, ascends the plate via capillary action. chemistryhall.com

Separation occurs based on the principle of polarity. acs.org The less polar compounds travel further up the plate, resulting in a higher retention factor (Rf value), while more polar compounds interact more strongly with the polar silica gel and move shorter distances. By spotting the starting material, the product (if available), and the reaction mixture on the same plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot. libretexts.org Visualization is often achieved under UV light, as the aromatic rings in the compounds fluoresce. rsc.orgmagritek.com

Table 3: TLC for Monitoring this compound Synthesis

ComponentDescription
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Hexane/Ethyl acetate mixture (e.g., 4:1)
Application Spotting starting materials (e.g., 2-methylbenzoic acid, benzyl alcohol) and reaction mixture.
Visualization UV light (254 nm)
Interpretation The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. This compound, containing an aromatic ring conjugated with a carbonyl group, possesses a chromophore that absorbs UV light, making this technique applicable for its quantification. acs.orgcdnsciencepub.com

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a solution of the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane) is prepared. The UV spectrum is recorded, and the wavelength of maximum absorbance (λmax) is identified. rsc.org For benzoate esters, this typically occurs in the range of 220-280 nm. researchgate.net

A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While less selective than chromatographic methods, spectrophotometry is a rapid and cost-effective technique for quantifying the pure compound or for use in quality control where the matrix is simple and non-interfering.

Advanced Analytical Techniques for Trace Analysis

Detecting and quantifying trace amounts of this compound in complex matrices, such as environmental samples or food products, requires highly sensitive and selective analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for this purpose, offering low detection limits and high confidence in identification. gcms.czjournalijar.com

To enhance the sensitivity for trace analysis, sample preparation and introduction techniques can be optimized. Solid-Phase Microextraction (SPME) is a solvent-free extraction method that is particularly useful for concentrating volatile and semi-volatile organic compounds from a sample matrix before GC-MS analysis. frontiersin.orgnih.gov In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (or its headspace). Analytes partition from the sample matrix onto the fiber coating. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for separation and analysis. frontiersin.org This combination of SPME with GC-MS provides excellent sensitivity, often reaching parts-per-billion (ppb) levels, making it suitable for trace analysis of esters like this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is another advanced hyphenated technique that combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. alwsci.com It is particularly advantageous for analyzing trace levels of compounds in highly complex matrices and can be used for analytes that are not suitable for GC analysis. alwsci.com

Applications of Benzyl 2 Methylbenzoate in Industrial and Chemical Sectors Excluding Pharmaceutical/medical

Fragrance and Flavor Ingredient Research

There is no available research or documented use of Benzyl (B1604629) 2-methylbenzoate (B1238997) as a fragrance or flavor ingredient. Studies on analogous compounds like methyl benzoate (B1203000) describe its use in perfumery for its pleasant smell. However, similar data for Benzyl 2-methylbenzoate is not present in the reviewed literature.

Polymer Chemistry and Plasticizer Applications

No studies or patents were identified that describe the application of this compound in polymer chemistry or as a plasticizer. The closely related compound, Benzyl benzoate, is known for its use as a plasticizer, particularly in cellulose (B213188) derivatives and other polymers. polymeradd.co.thatamanchemicals.com Research highlights Benzyl benzoate's ability to impart flexibility and durability to plastics. polymeradd.co.th However, there is no corresponding information for this compound.

Lubricant Additives and Performance Enhancement

There is a lack of available data regarding the use of this compound as a lubricant additive or for performance enhancement in lubricating oils. While various organic esters are investigated for these purposes, no specific research singles out this compound.

Role as a Solvent in Organic Synthesis

Information on the specific use of this compound as a solvent in organic synthesis is not available. Although esters are commonly used as solvents, the particular properties and applications of this compound in this context are not documented in the scientific literature. For comparison, Benzyl benzoate is used as a solvent for various chemical reactions and in fragrance formulations. atamanchemicals.combcfragrance.com

Intermediate in Fine Chemical Synthesis

While the chemical structure of this compound suggests its potential as an intermediate in organic synthesis through reactions like hydrolysis or transesterification, no specific pathways or industrial processes using it as a starting material for fine chemicals are documented. The synthesis of related compounds, such as using methyl benzoate as an intermediate to produce benzyl alcohol, is known. mdpi.comresearchgate.net However, similar established synthetic routes originating from this compound are not described in the available resources.

Environmental Fate and Degradation of Benzyl 2 Methylbenzoate

Biodegradation Pathways in Environmental Systems

The initial and most significant step in the environmental degradation of benzyl (B1604629) esters is the cleavage of the ester linkage. This hydrolysis can occur abiotically, though it is often mediated by microbial esterase enzymes. This process yields the parent alcohol and carboxylic acid, which are then typically subjected to further microbial degradation.

For Benzyl 2-methylbenzoate (B1238997), the proposed primary degradation pathway is its hydrolysis into Benzyl Alcohol and 2-methylbenzoic acid. Following this initial separation, distinct microbial pathways mineralize these aromatic products. Benzyl alcohol is typically oxidized to benzaldehyde (B42025) and subsequently to benzoic acid, which then enters central metabolic pathways. The degradation of 2-methylbenzoic acid involves ring-cleavage, often following dioxygenation.

Analog Compound: Benzyl Benzoate (B1203000): Studies have shown that bacteria can effectively degrade benzyl benzoate. For instance, Pseudomonas desmolyticum NCIM 2112 has been identified as capable of utilizing benzyl benzoate, breaking it down into benzaldehyde and benzoic acid. researchgate.netnih.gov The optimal conditions for this biodegradation were found to be a pH of 7.0 and a temperature of 30°C. researchgate.netnih.gov Other research has identified Acinetobacter sp. strain AG1 as capable of the productive degradation of benzyl benzoate. semanticscholar.org

Component: 2-methylbenzoic acid: The bacterium Pseudomonas cepacia MB2 is noted for its ability to use 2-methylbenzoic acid as its sole carbon source. nih.gov This suggests that once Benzyl 2-methylbenzoate is hydrolyzed, microbes capable of degrading 2-methylbenzoic acid can readily metabolize this resulting product.

These findings strongly suggest that similar microbial communities present in soil and water systems would likely be capable of degrading this compound, first by hydrolysis and then by metabolizing the resulting intermediates.

The degradation of this compound is expected to produce a sequence of intermediate compounds. The initial hydrolysis yields primary products, which are then further transformed into secondary and tertiary metabolites before eventual mineralization.

Primary Degradation Products:

Benzyl Alcohol: Formed from the alcohol portion of the ester.

2-methylbenzoic acid: Formed from the acid portion of the ester.

Subsequent Degradation Products: Based on studies of analogous compounds, these primary products are further degraded into other intermediates. Research on the microbial degradation of benzyl benzoate by Pseudomonas desmolyticum identified benzaldehyde and benzoic acid as key metabolites. researchgate.netnih.gov Studies on Pseudomonas cepacia MB2 degrading 2-methylbenzoic acid identified further breakdown products. nih.gov Additionally, photochemical degradation of benzyl benzoate in the presence of sunlight can produce benzaldehyde and benzoic acid, which are known skin allergens. researchgate.net

Initial CompoundIntermediate/ProductSource/PathwayReference
This compoundBenzyl AlcoholProposed Hydrolysis scbt.com
This compound2-methylbenzoic acidProposed Hydrolysis scbt.com
Benzyl AlcoholBenzaldehydeMicrobial Oxidation researchgate.netnih.gov
BenzaldehydeBenzoic AcidMicrobial Oxidation researchgate.netnih.gov
2-methylbenzoic acid2-MethylphenolMicrobial Degradation (Pseudomonas cepacia MB2) nih.gov
2-methylbenzoic acidIsobenzofuranoneMicrobial Oxidation (Pseudomonas cepacia MB2) nih.govasm.org
2-methylbenzoic acidPhthalateMicrobial Oxidation (Pseudomonas cepacia MB2) nih.govasm.org

Ecotoxicological Research (excluding specific hazard data)

Ecotoxicological research for organic compounds like this compound involves methodologies designed to assess potential environmental risks by comparing exposure concentrations with toxicity thresholds.

Several methodologies are employed to conduct environmental risk assessments for organic pollutants. These methods range from simple screening-level assessments to more complex probabilistic models.

Risk Quotient (RQ) Method: This is a widely used point-estimation method for preliminary risk assessment. nih.govmdpi.com It calculates a risk quotient by dividing the Predicted Environmental Concentration (PEC) or Environmental Exposure Concentration (EEC) by the Predicted No-Effect Concentration (PNEC). mdpi.com An RQ value below 1 typically suggests a low risk, while a value above 1 indicates a potential for adverse effects, warranting further investigation. While simple, the RQ method does not provide detailed information on the magnitude or probability of the risk. nih.govmdpi.com

Synthetic Risk Factor (SRF) Method: This is a more comprehensive approach that integrates multiple parameters to provide a more robust risk evaluation. nih.gov The SRF method considers not only toxicity and exposure levels but also the persistence of the pollutant in various environmental media (water, soil, air, sediment) and its compartment features. nih.gov This multi-dimensional evaluation provides a more accurate basis for decision-making in environmental protection. nih.gov

Equilibrium Partitioning (EqP) Method: This methodology is specifically used for assessing the risks of nonionic organic compounds in sediments. mdpi.com It is based on the assumption that the concentrations of a pollutant in sediment, interstitial water, and benthic organisms are in thermodynamic equilibrium. mdpi.com The method uses the octanol-water partition coefficient (Kow) to predict the concentration, and therefore the risk, in any of these phases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Models: In the absence of experimental data, QSAR models are valuable tools for predicting the environmental fate and effects of chemicals. nih.gov Models such as EPI Suite can estimate properties like water solubility, partition coefficients (Kow, Koc), and degradation half-lives, which are crucial inputs for risk assessments. nih.gov

Environmental Distribution and Mobility Studies (Air, Water, Soil)

The distribution and mobility of this compound in the environment are governed by its physicochemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. As specific data for this compound is scarce, data from its close analog, benzyl benzoate, is used to estimate its environmental behavior.

Air: In the atmosphere, organic compounds can be degraded through reactions with hydroxyl radicals initiated by sunlight. evergreensinochem.com For related compounds like methyl benzoate, the atmospheric half-life is estimated to be relatively short, on the order of hours to a few days. evergreensinochem.com Given its structure, this compound is expected to be susceptible to direct photolysis by sunlight. nih.gov

Water: Abiotic hydrolysis of benzyl esters in water is generally a slow process. nih.gov Biodegradation is the more significant removal pathway in aquatic systems. The moderate aqueous solubility of compounds like benzyl benzoate suggests it will not rapidly dissolve, but can still be transported in water bodies. herts.ac.uk

Soil: Mobility in soil is largely determined by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Using estimation methods, the Koc for benzyl benzoate is calculated to be approximately 2500. nih.gov This value suggests that the compound is expected to have slight mobility in soil, indicating a tendency to adsorb to soil particles rather than leaching into groundwater. nih.gov Complete degradation of benzyl benzoate in soil has been observed in studies, which was associated with an increase in soil microflora. semanticscholar.org

ParameterEstimated Value (for Benzyl Benzoate analog)Implication for Environmental MobilityReference
Log Kow (Octanol-Water Partition Coefficient)3.97Indicates a high potential for bioconcentration in aquatic organisms. nih.gov
Koc (Soil Adsorption Coefficient)~2500Suggests slight mobility in soil, with a tendency to adsorb to organic matter. nih.gov
Henry's Law Constant2.3 x 10-7 atm-m3/moleIndicates that volatilization from moist soil and water surfaces is not an important fate process. nih.gov
Vapor Pressure2.24 x 10-4 mm Hg at 25°CSuggests the compound is not expected to volatilize significantly from dry soil surfaces. nih.gov

Future Research Directions and Emerging Areas for Benzyl 2 Methylbenzoate

Development of Novel and Sustainable Synthetic Routes

Future research is heavily focused on developing greener and more efficient methods for synthesizing benzyl (B1604629) benzoates, moving away from traditional routes that may involve higher costs and environmental pollutants. A significant area of exploration is the use of biocatalysis. For instance, studies on benzyl benzoate (B1203000) have demonstrated the viability of solvent-less systems using enzymes like Lipozyme 435 for transesterification, achieving high conversion rates. researchgate.netyoutube.com These enzymatic processes are being optimized using methods like microwave-assistance to reduce reaction times. researchgate.netyoutube.com

Another promising avenue is the one-pot synthesis from readily available precursors. Research has shown that benzyl alcohol can be converted directly to benzyl benzoate and benzaldehyde (B42025) with high selectivity using a gold nanoparticle catalyst on an organosilica support, with molecular oxygen as the only oxidant under mild conditions. cdnsciencepub.com This represents a significant step towards a more atom-economical and environmentally friendly production process. Further research will likely focus on refining these biocatalytic and one-pot systems to improve yield, reduce energy consumption, and enhance catalyst reusability. nih.gov

Synthesis ApproachKey FeaturesCatalyst/EnzymePrecursorsReference
Enzymatic TransesterificationSolvent-free, Microwave-assisted option, High conversion (>90%)Lipozyme 435Methyl benzoate, Benzyl alcohol researchgate.netyoutube.com
One-Pot Aerobic OxidationGreen oxidant (O2), Mild conditions, High selectivityAu nanoparticles on ORMOSILBenzyl alcohol cdnsciencepub.com
Gas-Phase CatalysisContinuous reaction, Catalyst reusability, Reduced pollutionComposite oxide (Zr, Cu, Al, etc.)Benzoic acid, Toluene nih.gov

Exploration of Advanced Catalytic Systems for Specific Transformations

The development of advanced catalysts is crucial for unlocking novel transformations and improving the efficiency of existing ones for benzoate esters. Research is moving towards heterogeneous catalysts that are easily separable and reusable, contributing to sustainable manufacturing. nih.gov For example, a solid composite oxide catalyst containing elements like Zr, Cu, Al, Zn, B, and rare-earth metals has been developed for the gas-phase synthesis of benzyl benzoate, demonstrating robustness and potential for continuous industrial production. nih.gov

In the realm of hydrogenation and hydrodeoxygenation, novel catalysts are enabling specific transformations. Cu-Zn-Zr catalysts are being explored for the selective hydrogenation of methyl benzoate to benzyl alcohol, while manganese-based catalysts (MnOx/γ-Al2O3) are used for its conversion to benzaldehyde. sci-hub.sepatsnap.com A particularly innovative approach involves magnetocatalysis, where ferromagnetic iron carbide nanoparticles are activated by an alternating magnetic field to catalyze the hydrodeoxygenation of benzylic esters under mild conditions. researchgate.net Future work will likely focus on designing catalysts with higher activity and selectivity for targeted transformations, such as site-specific functionalization of the aromatic rings.

In-Depth Mechanistic Studies of Photoreactions and Biotransformations

A deeper understanding of how Benzyl 2-methylbenzoate (B1238997) interacts with light and biological systems is essential for predicting its environmental fate and designing new applications.

Photoreactions: Studies on benzyl benzoate reveal that its major photochemical reaction process upon exposure to sunlight is homolytic fission, which produces benzoyloxyl and benzyl radicals. rsc.org These radicals can then form a variety of products, including benzaldehyde and benzoic acid. rsc.org Research on related compounds like methyl benzoate shows that photoreactions can also proceed via 2+2 cycloaddition to olefins. nih.gov Some benzoate esters have also been shown to function as photosensitization catalysts, facilitating reactions like C(sp3)–H fluorinations. nih.gov Future investigations will need to elucidate the specific photochemical pathways for Benzyl 2-methylbenzoate, quantifying quantum yields and identifying transient species to fully map its reactivity.

Biotransformations: The biodegradation of benzyl benzoate is a key area of study. The bacterium Pseudomonas desmolyticum has been shown to degrade benzyl benzoate into less complex compounds like benzaldehyde and benzoic acid. nih.gov The mechanism of enzymatic hydrolysis by carboxylesterases is understood to proceed through the formation of a tetrahedral intermediate involving the enzyme's catalytic triad (B1167595), which is the rate-determining step. nih.gov Research on the degradation of 2-methylbenzoic acid (a component of the target molecule) by Pseudomonas cepacia suggests that a primary metabolic route involves dioxygenation to form a catechol derivative. semanticscholar.org In-depth mechanistic studies will focus on identifying the specific enzymes and metabolic pathways involved in the breakdown of this compound, which is crucial for environmental risk assessment and potential bioremediation applications.

Predictive Modeling and Machine Learning in Compound Design

The integration of computational tools is set to revolutionize the design and development of benzoate esters. Machine learning (ML) and Computer-Aided Molecular Design (CAMD) are becoming indispensable in the fragrance industry, where benzyl esters are frequently used. rsc.orgnih.gov These models can analyze vast datasets of chemical structures and properties to predict odor characteristics, optimize formulations for stability and longevity, and even propose novel molecular structures with desired scent profiles. rsc.orgnih.govmdpi.com

Beyond fragrance, predictive modeling is being used to anticipate the physicochemical and biological properties of new compounds. Density Functional Theory (DFT) calculations are employed to optimize molecular geometries and understand electronic properties, which can be correlated with experimental observations of liquid crystal behavior in novel benzoate esters. libretexts.org Transition state modeling using DFT can also predict the activation energy for reactions, offering insights into a compound's potential reactivity or toxicity. researchgate.net Future research will likely involve the development of more sophisticated ML algorithms and the integration of multi-scale modeling approaches to create a comprehensive in silico framework for designing this compound derivatives with tailored properties for specific applications.

Modeling TechniqueApplication AreaPredicted Properties / OutcomesReference
Machine Learning (ML) / CAMDFragrance DesignOdor characteristics, Formulation stability, Novel scent molecules rsc.orgnih.govnih.gov
Density Functional Theory (DFT)Material ScienceMolecular geometry, Electronic properties, Reactivity libretexts.orgresearchgate.net
ADMET AnalysisPharmaceutical DesignPharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) nih.gov

Expanding Non-Prohibited Industrial and Material Science Applications

While this compound has established uses, future research aims to expand its application into new industrial and material science domains. Benzyl esters are known for their superior compatibility with a wide range of polymers, including PVC, polyurethane, and acrylics, where they function as plasticizers and solvents. nih.govcdnsciencepub.com This makes them valuable components in the manufacturing of coatings, adhesives, sealants, and elastomers (CASE). nih.gov

A significant emerging application is in polymer composites. Research has demonstrated that benzyl esters derived from vegetable oils can be used as alternative rubber processing oils in silica-filled natural rubber (NR) and styrene-butadiene rubber (SBR) compounds. In this role, they not only act as a processing aid but also as a bifunctional coupling agent that improves the dispersion of silica (B1680970) filler and enhances the mechanical and dynamic properties of the rubber vulcanizates. Future studies will likely explore the synthesis of novel benzyl benzoate-based polymers and their integration into advanced materials, leveraging their unique solvency, plasticizing, and compatibility characteristics.

Comprehensive Environmental Impact Assessments beyond Degradation

As the use of any chemical expands, a thorough understanding of its environmental impact is paramount. For benzyl benzoate, initial assessments by regulatory bodies like the U.S. EPA have concluded that risks of concern to the environment are not reasonably expected from current registered uses, based on limited exposure. However, future research necessitates a more comprehensive lifecycle assessment.

This involves moving beyond simple degradation studies to evaluate a wider range of endpoints. Drawing parallels from related compounds like methyl benzoate, a full assessment for this compound should include its atmospheric fate, including reactions with hydroxyl radicals and potential contribution to photochemical smog. Its behavior in aquatic systems also requires scrutiny, including its potential for accumulation in sediments and its long-term effects on the growth and reproduction of aquatic organisms. Furthermore, understanding its natural occurrence—benzyl benzoate is a known plant metabolite—is important for establishing environmental baselines. Future assessments will need to integrate data on biodegradation pathways, potential for bioaccumulation, aquatic toxicity, and atmospheric chemistry to build a complete environmental profile.

Integrated Multi-Disciplinary Approaches in Benzoate Ester Research

The future of research on this compound lies in integrated, multi-disciplinary approaches that connect molecular design with material performance and environmental impact. This involves a synergistic combination of computational chemistry, synthetic organic chemistry, catalysis science, material engineering, and environmental toxicology.

An example of such an approach is the combination of theoretical modeling with empirical research, as seen in the study of novel liquid crystals where DFT calculations were used to predict molecular geometries that were then correlated with experimentally observed mesomorphic properties. libretexts.org Similarly, the development of new fragrance molecules increasingly relies on a pipeline that starts with machine learning to identify promising candidates, proceeds to green synthetic routes for their production, and concludes with consumer preference analysis. Applying this integrated model to this compound will enable the rational design of next-generation materials and applications, ensuring that innovation in its use is coupled with a commitment to sustainability and environmental stewardship.

Q & A

Basic Research Questions

Q. What safety protocols are critical for handling Benzyl 2-methylbenzoate in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods or local exhaust ventilation to maintain airborne concentrations below recommended exposure levels .
  • PPE : Wear impervious gloves (nitrile or neoprene), chemical-resistant lab coats, and safety goggles. Full-face shields are recommended for splash risks .
  • Emergency Measures : Ensure eyewash stations and emergency showers are accessible. For skin contact, wash immediately with soap and water; for eye exposure, flush for 15 minutes .
    • Data Table :
Hazard TypeMitigation StrategyReference
Skin ExposureImpervious gloves/lab coats
InhalationVentilation systems
SpillsNeutralize with inert absorbents

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (e.g., in CDCl₃) to confirm ester linkage and methyl/benzyl substituents. Compare chemical shifts with structurally analogous esters (e.g., benzyl benzoate δ 5.3 ppm for benzyl CH₂) .
  • Mass Spectrometry : Employ EI-MS to identify molecular ion peaks (e.g., [M]⁺ at m/z 240 for C₁₅H₁₄O₂) and fragmentation patterns .
  • IR Spectroscopy : Validate ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bending .

Q. What are the standard synthetic routes for this compound?

  • Methodological Answer :

  • Esterification : React 2-methylbenzoic acid with benzyl alcohol using acid catalysts (e.g., H₂SO₄) under reflux. Monitor conversion via TLC or GC .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve esterification yields of this compound?

  • Methodological Answer :

  • Kinetic Modeling : Apply pseudo-first-order kinetics to study the effects of temperature, catalyst concentration, and molar ratios (acid:alcohol). For example, increasing the benzyl alcohol ratio (2:1) may shift equilibrium toward ester formation .
  • Statistical Design : Use response surface methodology (RSM) to identify optimal variables (e.g., 70°C, 4 hr, 5% H₂SO₄) .
    • Data Table :
VariableOptimal RangeImpact on YieldReference
Temperature60–80°C↑ 20–30%
Catalyst (H₂SO₄)3–5% wt↑ 15%
Reaction Time4–6 hrPlateau after 4 hr

Q. How can researchers resolve discrepancies in reported solubility data for this compound derivatives?

  • Methodological Answer :

  • Purity Analysis : Use HPLC or GC to rule out impurities affecting solubility measurements .
  • Solvent Screening : Test solubility in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents. For example, solubility in ethanol may decrease with higher methyl substitution .

Q. What strategies address challenges in synthesizing sterically hindered analogs (e.g., 2-methyl vs. 4-methyl derivatives)?

  • Methodological Answer :

  • Catalyst Selection : Use bulky Lewis acids (e.g., AlCl₃) to direct esterification at the para position, reducing steric interference .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity via controlled dielectric heating .

Data Contradiction Analysis

Q. Why do enzymatic vs. acid-catalyzed synthesis methods report divergent yields for this compound?

  • Methodological Answer :

  • Enzymatic Limitations : Lipases (e.g., Candida antarctica) may exhibit low activity toward bulky substrates like 2-methylbenzoic acid, reducing yields to ~40% compared to 80% for acid catalysis .
  • Side Reactions : Acid catalysts may promote decarboxylation or dimerization, requiring rigorous byproduct analysis via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.